N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H15ClFN3OS and its molecular weight is 399.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Radiolabeling
- Synthesis of Substituted Imidazopyridines for Peripheral Benzodiazepine Receptors Study :
- Imidazo[1,2-α]pyridines, including variants of the compound , are synthesized as ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were radiolabeled for potential in vivo studies using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).
Anticancer Activity
Synthesis of Novel Derivatives with Anti-Inflammatory Activity :
- Derivatives of N-(3-chloro-4-fluorophenyl)acetamide, including related structures, have been synthesized and demonstrated significant anti-inflammatory activity, which is relevant in cancer therapy (Sunder & Maleraju, 2013).
Cytotoxic Activity of Thiazole Derivatives :
- N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized, exhibiting anticancer activity against human lung adenocarcinoma cells and other cancer cell lines. This research implies potential applications in cancer treatment (Evren et al., 2019).
Imaging and Diagnostic Applications
- Imaging of Peripheral Benzodiazepine Receptors :
- 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide series, similar to the compound , have been developed for imaging peripheral benzodiazepine receptors using radiolabeling techniques. This application is crucial for studying neurological and psychiatric disorders (Thominiaux et al., 2007).
DNA Binding and Anticancer Research
- Study of Imidazolium Ionic Liquid Halides for DNA Binding and Anticancer Activities :
- Newer imidazolium ionic liquid halides, structurally related to the compound , have been synthesized and tested for DNA binding and anticancer activities. These compounds show potential as anticancer agents (Rezki et al., 2020).
Molecular Docking and Anticonvulsant Activity
- Anticonvulsant Activity of Omega-(1H-1-imidazolyl)-N-phenylalkanoic Acid Amide Derivatives :
- This research explores compounds structurally related to N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, focusing on their anticonvulsant activities, offering insights into potential neurological applications (Aktürk et al., 2002).
Photovoltaic Efficiency Modeling
- Photovoltaic Efficiency of Bioactive Benzothiazolinone Acetamide Analogs :
- Studies on benzothiazolinone acetamide analogs, related to the compound of interest, have been conducted to analyze their potential in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency, suggesting applications in renewable energy technologies (Mary et al., 2020).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c1-12-2-7-15(8-17(12)21)23-19(26)9-16-11-27-20-24-18(10-25(16)20)13-3-5-14(22)6-4-13/h2-8,10-11H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRBXRRGOAREPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.